N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide is a compound that features a naphthamide group linked to a 3-methylisoxazole moiety via an ethyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide typically involves the formation of the isoxazole ring followed by its attachment to the naphthamide group. One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the isoxazole ring: This can be achieved by reacting a suitable nitrile oxide precursor with an alkene or alkyne under appropriate conditions.
Attachment of the ethyl chain: The isoxazole ring is then linked to an ethyl chain through a substitution reaction.
Formation of the naphthamide group: Finally, the ethyl-linked isoxazole is reacted with a naphthamide precursor to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: Reduction reactions can target the naphthamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield oxazole derivatives, while reduction of the naphthamide group could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring could play a crucial role in binding to these targets, while the naphthamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide can be compared with other compounds containing isoxazole or naphthamide groups:
N-(5-methylisoxazol-3-yl)malonamide:
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: This compound features a benzoisoxazole ring and is used as a BRD4 inhibitor in cancer research.
The uniqueness of this compound lies in its specific combination of the isoxazole and naphthamide groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-11-14(21-19-12)9-10-18-17(20)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLIRGPARNQNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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